Methyl 2-(cyclobutylamino)acetate

Catalog No.
S14162151
CAS No.
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(cyclobutylamino)acetate

Product Name

Methyl 2-(cyclobutylamino)acetate

IUPAC Name

methyl 2-(cyclobutylamino)acetate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-8-6-3-2-4-6/h6,8H,2-5H2,1H3

InChI Key

UNASTWOKIGQPNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CCC1

Methyl 2-(cyclobutylamino)acetate is an organic compound characterized by its unique structure, which features a methyl ester group and a cyclobutylamine moiety. This compound exhibits potential in various chemical and biological applications due to its structural properties. The molecular formula of methyl 2-(cyclobutylamino)acetate is C_8H_15N_O_2, and its structure can be represented as follows:

Methyl 2 cyclobutylamino acetate C8H15NO2\text{Methyl 2 cyclobutylamino acetate }\quad \text{C}_8\text{H}_{15}\text{N}\text{O}_2

The presence of the cyclobutyl group contributes to the compound's unique steric and electronic properties, making it an interesting subject of study in medicinal chemistry and organic synthesis.

Typical of esters and amines. Some notable reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield cyclobutylamine and acetic acid.
  • Amine Reactions: The amino group can undergo acylation or alkylation reactions, introducing different functional groups that can enhance biological activity or alter chemical properties.
  • Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles, potentially leading to more complex derivatives.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.

The synthesis of methyl 2-(cyclobutylamino)acetate typically involves the following steps:

  • Formation of Cyclobutylamine: Cyclobutane is reacted with ammonia or an amine source under appropriate conditions to form cyclobutylamine.
  • Esterification Reaction: Cyclobutylamine is then reacted with methyl acetate in the presence of an acid catalyst (such as sulfuric acid) to facilitate the formation of the ester bond.
  • Purification: The product is purified using techniques such as distillation or chromatography to obtain pure methyl 2-(cyclobutylamino)acetate.

This method allows for the efficient production of the compound while maintaining high purity levels.

Methyl 2-(cyclobutylamino)acetate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting neurological conditions.
  • Chemical Synthesis: It can be used as an intermediate in organic synthesis, particularly in the development of more complex molecules with specific pharmacological properties.
  • Material Science: The unique structural characteristics may lend themselves to applications in polymers or other materials requiring specific mechanical or thermal properties.

Studies investigating the interactions of methyl 2-(cyclobutylamino)acetate with biological targets are ongoing. Initial findings suggest that it may bind to certain enzymes or receptors, modulating their activity. These interactions are critical for understanding how this compound could influence biological pathways and contribute to therapeutic effects. Further research using techniques such as molecular docking and binding affinity assays will help clarify these interactions.

Methyl 2-(cyclobutylamino)acetate shares similarities with several other compounds, particularly those containing cyclic amines and esters. Here are some comparable compounds:

Compound NameStructureUnique Features
Methyl 2-(methylamino)acetateC₇H₁₅N₁O₂Contains a methylamine group; different biological profile.
Tert-butyl 2-(cyclobutylamino)acetateC₉H₁₉N₁O₂Larger tert-butyl group; potentially different solubility and reactivity.
Ethyl 2-(cyclopentylamino)acetateC₈H₁₅N₁O₂Cyclopentane ring; distinct steric properties affecting biological activity.

Uniqueness

Methyl 2-(cyclobutylamino)acetate is unique due to its specific cyclobutyl structure, which impacts its steric hindrance and electronic properties compared to other cyclic amine derivatives. This uniqueness may contribute to distinct biological activities and potential therapeutic uses not shared by similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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